6,7-DIMETHOXY-1-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE
Overview
Description
6,7-DIMETHOXY-1-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a tetrahydroisoquinoline core with methoxy and phenyl substituents, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 6,7-DIMETHOXY-1-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst.
Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the carbothioamide group: This step involves the reaction of the tetrahydroisoquinoline derivative with a thiocarbonyl reagent, such as thiophosgene or carbon disulfide, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
6,7-DIMETHOXY-1-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,7-DIMETHOXY-1-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-1-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 6,7-DIMETHOXY-1-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE include:
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carbothioamide group but shares the tetrahydroisoquinoline core.
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without methoxy or phenyl substituents.
3,4-Dihydroisoquinoline: Similar core structure but lacks the tetrahydro configuration.
Properties
IUPAC Name |
6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13-16-12-18(23-3)17(22-2)11-14(16)9-10-21(13)19(24)20-15-7-5-4-6-8-15/h4-8,11-13H,9-10H2,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEBXBDLDDUNBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=S)NC3=CC=CC=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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